1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is a member of the dihydropyridine family, characterized by its unique trifluoromethyl group and aminoethyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its pharmacological properties.
This compound is classified as a heterocyclic organic compound, specifically a dihydropyridine derivative. Dihydropyridines are well-known for their role in various biological processes and are often utilized in drug development. The presence of the amino group suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves several steps:
The reaction conditions for these syntheses usually involve solvents like ethanol or acetic acid, elevated temperatures (often reflux), and sometimes catalysts to enhance yields. For example, recent advancements have utilized nanocatalysts to facilitate these reactions under milder conditions, improving selectivity and reducing byproducts .
The molecular structure of 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure and purity of synthesized compounds. Characteristic peaks in NMR spectra can help identify the distinct environments of hydrogen atoms influenced by nearby functional groups.
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may utilize halogens or organometallic reagents depending on the desired product .
The mechanism by which 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one exerts its effects likely involves interactions with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating cell membrane penetration. Once inside cells, it may modulate enzyme activity or receptor signaling pathways leading to various biological responses .
Relevant data from studies indicate that compounds with similar structures exhibit significant biological activity, suggesting potential applications in medicinal chemistry .
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has several scientific uses:
The 1,2-dihydropyridin-2-one scaffold—a cyclic enamide—confers distinct electronic and conformational properties that differentiate it from the more extensively studied 1,4-dihydropyridine (1,4-DHP) pharmacophore. Key attributes include:
Table 1: Comparative Analysis of Dihydropyridine Scaffolds in Drug Discovery
Scaffold Type | Key Structural Features | Notable Drug Examples | Primary Therapeutic Applications |
---|---|---|---|
1,2-Dihydropyridin-2-one | Enamide system; Partial conjugation; N1–H/C2=O H-bonding | Perampanel (derived), Oseltamivir intermediates | Anticonvulsants, Antivirals |
1,4-Dihydropyridine | Non-aromatic; Hantzsch-type dihydropyridine; C3/C5 ester groups | Nifedipine, Amlodipine, Nicardipine | Calcium channel blockers (Antihypertensives) |
Strategic decoration of the 1,2-DHP core with the trifluoromethyl (–CF₃) and 2-aminoethyl (–CH₂CH₂NH₂) groups profoundly influences physicochemical and pharmacological profiles:
Impact on Target Engagement: In AMPA receptor antagonists (e.g., perampanel derivatives), C5–CF₃ groups contribute to hydrophobic pocket filling and improved IC₅₀ values in functional assays (e.g., IC₅₀ = 60 nM for perampanel) [4].
2-Aminoethyl Side Chain (–CH₂CH₂NH₂) at N1:
Table 2: Bioactivity Modulation by –CF₃ and –CH₂CH₂NH₂ Substituents in Therapeutic Agents
Compound Class | Role of –CF₃ | Role of –CH₂CH₂NH₂/Basic Chain | Observed Effects |
---|---|---|---|
FLT3/CHK1 Inhibitors (e.g., Compound 30 [5]) | Overcomes FLT3-TKD mutations (IC₅₀ = 22.8 nM) | Not present; replaced by sulfonamide | Enhanced kinase selectivity & oral PK; Resistance mitigation |
AMPA Antagonists (e.g., Perampanel analogs [4]) | Hydrophobic pocket filling; Metabolic stabilization | Not present; C3-aryl substitution | IC₅₀ = 60 nM (AMPA-induced Ca²⁺ influx) |
Calcium Blockers (e.g., Amlodipine [2]) | Not present; C2 alkoxymethyl | Enables salt formation; Gradual receptor binding | t₁/₂ = 30h (dogs); Oral bioavailability ~100% |
Target Compound (1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-DHP) | Metabolic stabilization; Electron withdrawal | Solubility enhancement; Target engagement | Research-stage building block |
The target compound emerges from a lineage of dihydropyridine-based therapeutics, reflecting three evolutionary trends:
Table 3: Milestones in Dihydropyridine-Based Drug Development
Era | Therapeutic Breakthrough | Structural Innovations | Impact on Target Compound Design |
---|---|---|---|
1980s–1990s | Amlodipine (antihypertensive) [2] | 2-Alkoxymethyl + basic amine side chain | Validated aminoethyl-like chains for PK optimization |
2010s | Perampanel (antiepileptic) [4] | 1,2-DHP core + C5–CF₃/C3-aryl | Established –CF₃ for target potency & stability |
2020s | FLT3/CHK1 inhibitors (e.g., Compound 30) [5] | –CF₃ + conformational restriction | Hybrid scaffold strategies for resistance mitigation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: